molecular formula C11H21NO B13610790 3-[(Oxan-2-yl)methyl]piperidine

3-[(Oxan-2-yl)methyl]piperidine

Cat. No.: B13610790
M. Wt: 183.29 g/mol
InChI Key: URDBRWUPSUNGTP-UHFFFAOYSA-N
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Description

3-[(Oxan-2-yl)methyl]piperidine is a heterocyclic organic compound that features a piperidine ring substituted with an oxan-2-ylmethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-2-yl)methyl]piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of oxan-2-ylmethylamine with piperidine under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. These methods utilize high-pressure reactors and automated systems to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-2-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Oxan-2-yl)methyl]piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(Oxan-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Oxan-2-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-2-ylmethyl group enhances its solubility and reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(oxan-2-ylmethyl)piperidine

InChI

InChI=1S/C11H21NO/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h10-12H,1-9H2

InChI Key

URDBRWUPSUNGTP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC2CCCNC2

Origin of Product

United States

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